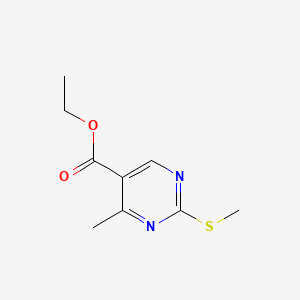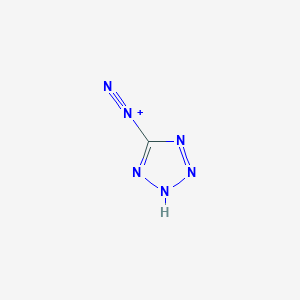
Thiazolidine, 2-(3-bromophenyl)-
Descripción general
Descripción
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis involves the fast reaction kinetics between 1,2-aminothiols and aldehydes .Molecular Structure Analysis
The molecular structure of thiazolidine derivatives was established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst .Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis and Discovery
2-(3-bromophenyl)-1,3-thiazolidine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, making it a valuable precursor in the design of new drugs. For instance, thiazolidine derivatives are known to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The bromophenyl group, in particular, can undergo cross-coupling reactions, enabling the introduction of diverse functional groups that can enhance the drug’s efficacy and selectivity.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 2-(3-bromophenyl)-1,3-thiazolidine can be utilized to construct complex molecular architectures. Its bromine atom is a reactive site that can participate in various coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds . This makes it an essential building block for synthesizing larger, more complex organic compounds.
Material Science: Organic Electroluminescent Materials
The structural motif of 2-(3-bromophenyl)-1,3-thiazolidine is relevant for the development of organic electroluminescent materials. These materials are crucial for the production of OLEDs (Organic Light Emitting Diodes), which are used in display and lighting technologies. The compound’s ability to be easily modified allows for the tuning of electronic properties, which is essential for optimizing the performance of OLEDs .
Biochemistry: Enzyme Inhibition Studies
Thiazolidine derivatives are studied for their potential as enzyme inhibitors. The introduction of a 3-bromophenyl group can confer specificity towards certain enzymes, making 2-(3-bromophenyl)-1,3-thiazolidine a candidate for studying enzyme inhibition mechanisms, which is fundamental for understanding various biochemical pathways and for the development of therapeutic agents .
Mecanismo De Acción
Target of Action
Thiazolidinone derivatives, a class of compounds to which 2-(3-bromophenyl)-1,3-thiazolidine belongs, have been reported to exhibit a wide variety of biological functions . They have shown anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Mode of Action
For instance, some thiazolidinones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Biochemical Pathways
Thiazolidinones are known to affect a variety of physiological processes due to their wide spectrum of biological properties .
Pharmacokinetics
A study on a related compound, 1-(3’-bromophenyl)-heliamine, identified a demethylated metabolite of the compound .
Result of Action
Given the wide range of biological activities associated with thiazolidinones, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Direcciones Futuras
Thiazolidine derivatives have been of great interest for scholars due to their wide variety of biological functions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The future of thiazolidine derivatives lies in overcoming environmental, health, cost, and energy issues by using truly greener pathways .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIGNRMHLIEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986118 | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67086-84-4 | |
| Record name | 2-(3-Bromophenyl)thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-BROMO-PHENYL)-THIAZOLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



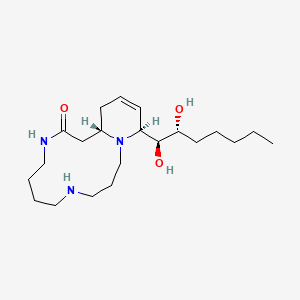



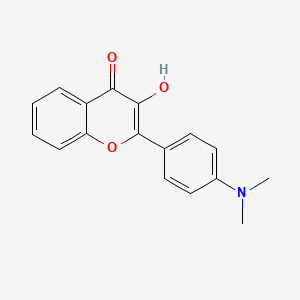
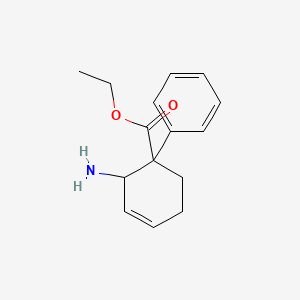
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)


![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)


